4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Overview
Description
4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide and sodium azide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The triazole and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and benzyl bromide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated benzoyl derivatives.
Substitution: Various substituted triazole and piperazine derivatives.
Scientific Research Applications
4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its antimicrobial and antifungal properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the piperazine and benzoyl groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains the triazole and benzoyl groups but lacks the piperazine ring.
Uniqueness
4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a triazole ring, and a benzoyl group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-benzoyl-N-(5-benzyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(17-9-5-2-6-10-17)26-11-13-27(14-12-26)21(29)23-20-22-18(24-25-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H2,22,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSMXZXJJHTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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